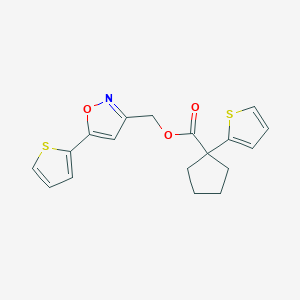

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate

説明

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate" is a structurally complex molecule featuring two thiophene rings, an isoxazole heterocycle, and a cyclopentane-carboxylate ester backbone. Its IUPAC name suggests the following key structural elements:

- Isoxazole: A five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioactive properties.

- Cyclopentane-carboxylate ester: The ester linkage may influence solubility and hydrolytic stability.

The compound’s synthesis likely involves esterification between (5-(thiophen-2-yl)isoxazol-3-yl)methanol and 1-(thiophen-2-yl)cyclopentanecarboxylic acid. Its molecular formula, inferred from the name, is C₁₇H₁₅NO₃S₂, with a molecular weight of 369.44 g/mol.

特性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-thiophen-2-ylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c20-17(18(7-1-2-8-18)16-6-4-10-24-16)21-12-13-11-14(22-19-13)15-5-3-9-23-15/h3-6,9-11H,1-2,7-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYHTDPOTFYLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including thiophene and isoxazole rings, which are known for their biological activity. The structural formula can be represented as follows:

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring may facilitate binding to specific biological sites, potentially inhibiting or altering enzymatic activity. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiophene moieties. For instance, derivatives similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Huh7 (Liver) | 0.7 |

| Compound B | MCF7 (Breast) | 1.5 |

| Compound C | HCT116 (Colon) | 3.8 |

These results indicate that the compound may induce cell cycle arrest, particularly in the G0/G1 phase, through mechanisms involving cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this structure have been evaluated for antimicrobial activity. Studies suggest that these compounds may exhibit broad-spectrum antimicrobial effects due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

Case Studies

A notable study explored the synthesis and biological evaluation of various isoxazole derivatives, including those with thiophene substitutions. The study found that specific structural modifications enhanced anticancer potency while maintaining low toxicity profiles .

Another investigation focused on the mechanism of action of these compounds, demonstrating their ability to inhibit key signaling pathways involved in tumor growth and metastasis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs: Thiophene fentanyl hydrochloride , a generic isoxazole ester , and cyclopentane-thiophene carboxylate derivatives .

Pharmacological and Physicochemical Properties

- Thiophene fentanyl hydrochloride : Acts as a µ-opioid receptor agonist , highlighting the role of thiophene in enhancing binding affinity. Its amide group improves stability compared to esters.

- Target Compound: The ester group may render it susceptible to hydrolysis, limiting oral bioavailability.

- Isoxazole Derivatives : Isoxazoles are often used in fungicides and anti-inflammatory drugs. The absence of a cyclopentane group in simpler analogs may reduce steric hindrance during target binding.

Methodological Considerations

Q & A

Q. What are the key synthetic pathways for synthesizing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate, and what critical parameters influence yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the isoxazole and cyclopentane moieties. A common approach includes:

- Step 1 : Formation of the isoxazole ring via cyclization of a nitrile oxide with a thiophene-substituted alkyne.

- Step 2 : Functionalization of the cyclopentane core with a thiophene group using Friedel-Crafts alkylation or cross-coupling reactions.

- Step 3 : Esterification or transesterification to link the two moieties.

Q. Critical Parameters :

- Reaction Time : Prolonged reflux (e.g., 3–5 hours) ensures complete cyclization, as seen in analogous isoxazole syntheses .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for cyclopentane functionalization improves regioselectivity.

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in related acetamide derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can researchers validate structural integrity?

Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm thiophene proton environments (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₀H₁₈N₂O₃S₂).

- X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds like ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate have been structurally validated using this method .

Q. Validation Protocol :

- Compare experimental NMR data with computed spectra (e.g., using PubChem’s Lexichem TK) .

- Cross-check melting points and retention factors (Rf) with literature values for related thiophene-isoxazole hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

Contradictions may arise from variations in:

- Cell Lines : Sensitivity differences between cancer cell types (e.g., HepG2 vs. MCF-7) .

- Assay Conditions : Solvent choice (DMSO vs. ethanol) impacts compound solubility and bioavailability.

- Dosage Regimens : IC₅₀ values may vary with exposure time (24 vs. 48 hours).

Q. Methodological Recommendations :

- Standardize assays using guidelines from environmental toxicology studies, such as Project INCHEMBIOL’s protocols for dose-response consistency .

- Perform meta-analyses of published data to identify outliers and systemic biases.

Q. What computational methods are recommended to study the compound’s molecular interactions with biological targets (e.g., enzymes or receptors)?

Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging crystallographic data from analogous esters .

- DFT (Density Functional Theory) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule.

- MD (Molecular Dynamics) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.

Q. Validation :

- Cross-correlate computational predictions with experimental SAR (Structure-Activity Relationship) data from thiophene derivatives .

Q. How should experimental designs be structured to assess environmental stability and degradation pathways of this compound?

Proposed Workflow :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to simulate environmental conditions. Monitor degradation via HPLC-MS .

- Biotic Degradation : Use soil microcosms or activated sludge to identify microbial metabolites.

Q. Key Factors :

- Half-Life Determination : Follow OECD 307 guidelines for hydrolysis studies.

- Metabolite Identification : Compare fragmentation patterns with libraries from phenylthiourea derivatives .

Q. Statistical Design :

- Adopt split-plot designs (e.g., randomized blocks with temporal replicates) to account for variability in environmental matrices .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization Techniques :

Q. Troubleshooting :

- If crystals are poorly formed, employ seeding techniques or additive screening (e.g., polyethylene glycol).

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Root Causes :

- Stereochemical Variations : Undetected enantiomers or polymorphs.

- Impurity Profiles : Residual solvents or unreacted intermediates.

Q. Resolution Steps :

- Perform 2D NMR (COSY, NOESY) to confirm stereochemistry.

- Use TLC-MS to trace impurities back to specific reaction steps .

Q. What methodologies reconcile conflicting results in the compound’s antioxidant activity assays (e.g., DPPH vs. FRAP)?

Hypotheses :

- Mechanistic Differences : DPPH assays detect hydrogen donation, while FRAP measures reducing capacity.

- Interference Factors : Thiophene moieties may chelate metal ions in FRAP, skewing results.

Q. Best Practices :

- Normalize data to Trolox equivalents and report both assays for comprehensive activity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。